molecular formula C11H15ClN4OS B4233467 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine

5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine

Cat. No. B4233467
M. Wt: 286.78 g/mol
InChI Key: XXZUJGWOROBBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine, also known as CMPD1, is a small molecule compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1, which is involved in various cellular processes, including cell division, circadian rhythms, and Wnt signaling pathways.

Mechanism of Action

5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine acts as a competitive inhibitor of CK1 by binding to the ATP-binding site of the enzyme. It blocks the transfer of phosphate groups from ATP to substrate proteins, thereby preventing the activation of downstream signaling pathways. The selectivity of 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine for CK1 is due to its unique chemical structure, which fits into the ATP-binding pocket of CK1 but not other kinases.
Biochemical and Physiological Effects
Inhibition of CK1 by 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine has been shown to have various biochemical and physiological effects in different cell types and organisms. For example, in mouse embryonic fibroblasts, 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine inhibits the phosphorylation of clock proteins and disrupts the circadian clock, leading to changes in gene expression and behavior. In human cancer cell lines, 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine inhibits the Wnt signaling pathway and reduces cell proliferation and migration. In zebrafish embryos, 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine disrupts the development of the brain and heart, highlighting the importance of CK1 in embryonic development.

Advantages and Limitations for Lab Experiments

5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of CK1, allowing for precise control of CK1 activity in cells and organisms. It is also relatively stable and easy to synthesize, making it accessible to many researchers. However, there are also limitations to its use. 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine has been shown to have off-target effects on other kinases, such as CK2 and GSK3β, at higher concentrations. It is also not suitable for in vivo studies due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the use of 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine in scientific research. One area of interest is the role of CK1 in cancer development and progression. 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine has been shown to inhibit the growth and metastasis of various cancer cell lines, suggesting that CK1 may be a potential therapeutic target for cancer treatment. Another area of interest is the development of more potent and selective CK1 inhibitors based on the chemical structure of 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine. Such compounds could be used to further elucidate the function and regulation of CK1 in various biological processes.

Scientific Research Applications

5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine has been extensively used as a tool compound in scientific research to study the function and regulation of CK1. It has been shown to inhibit CK1 activity in various cell lines and animal models, leading to changes in downstream signaling pathways. For example, 5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine has been used to investigate the role of CK1 in the circadian clock by disrupting the phosphorylation of clock proteins. It has also been used to study the Wnt signaling pathway by inhibiting the phosphorylation of β-catenin, a key mediator of Wnt signaling.

properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4OS/c1-15-3-5-16(6-4-15)10(17)9-8(12)7-13-11(14-9)18-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZUJGWOROBBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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